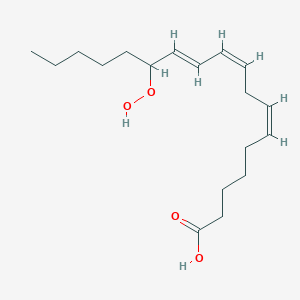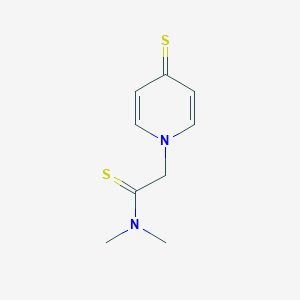
N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides, which have been extensively studied for their various biological activities.
作用機序
The exact mechanism of action of N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit the growth of various bacteria and fungi. In addition, it has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide in lab experiments is its broad spectrum of biological activities. It can be used to study various biological pathways and its potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for the study of N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its effectiveness against various bacterial and fungal strains. Finally, further studies are needed to determine the exact mechanism of action of this compound and its potential use in various biological pathways.
合成法
N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide can be synthesized by reacting 4-pyridinecarboxaldehyde with dimethylamine and thioacetic acid. This reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain the pure compound.
科学的研究の応用
N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
114570-98-8 |
|---|---|
分子式 |
C9H12N2S2 |
分子量 |
212.3 g/mol |
IUPAC名 |
N,N-dimethyl-2-(4-sulfanylidenepyridin-1-yl)ethanethioamide |
InChI |
InChI=1S/C9H12N2S2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h3-6H,7H2,1-2H3 |
InChIキー |
JYUDMFKXKMDVOK-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CN1C=CC(=S)C=C1 |
正規SMILES |
CN(C)C(=S)CN1C=CC(=S)C=C1 |
同義語 |
1(4H)-Pyridineethanethioamide, N,N-dimethyl-4-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



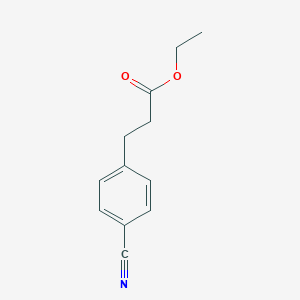

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)
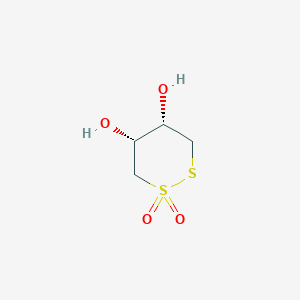
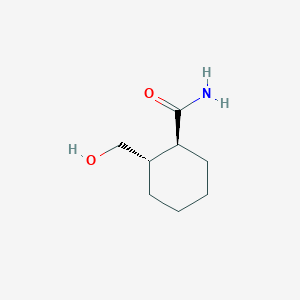
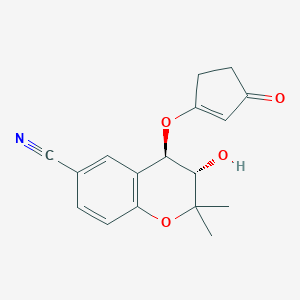
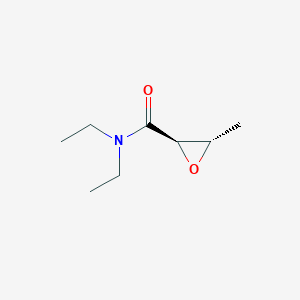
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)
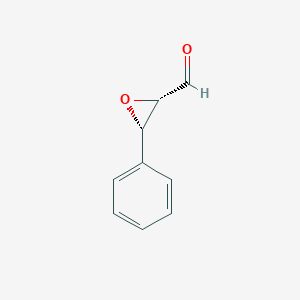

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)

